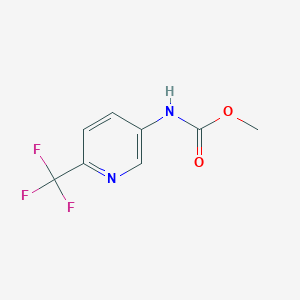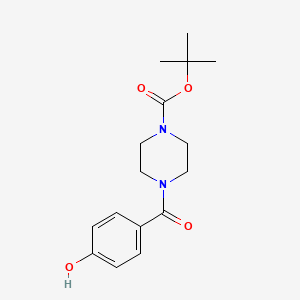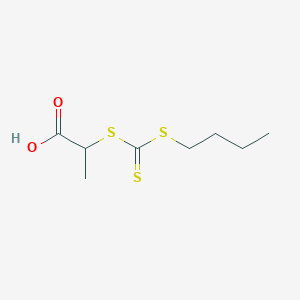
2-(Butylthiocarbonothioylthio)propanoic acid, 95%
描述
2-(Butylthiocarbonothioylthio)propanoic acid, 95% (2-BTCP) is an organic acid with a molecular formula of C4H10O2S2. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the chemical and pharmaceutical industries. 2-BTCP is a versatile compound that can be used as a reactant, catalyst, or intermediate in chemical syntheses, and has been used in the synthesis of various compounds such as thiophene derivatives, thioureas, and thiols. Additionally, 2-BTCP is a valuable tool in the development of new drugs, as it can be used to synthesize a variety of pharmaceuticals, including antifungal agents and anti-inflammatory drugs.
作用机制
2-(Butylthiocarbonothioylthio)propanoic acid, 95% is an organic acid that acts as a reactant, catalyst, or intermediate in chemical syntheses. It is believed to act as a nucleophile in chemical reactions, allowing it to react with a variety of other compounds. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% can act as a proton donor in acid-base reactions, allowing it to catalyze the formation of a variety of compounds.
Biochemical and Physiological Effects
2-(Butylthiocarbonothioylthio)propanoic acid, 95% is a colorless, odorless, and water-soluble compound that is not known to have any significant biochemical or physiological effects. It is not known to be toxic or hazardous, and it is not known to have any adverse effects on humans or animals.
实验室实验的优点和局限性
2-(Butylthiocarbonothioylthio)propanoic acid, 95% is a versatile compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a colorless, odorless, and water-soluble compound that is not known to be toxic or hazardous, and it can be used as a reactant, catalyst, or intermediate in chemical syntheses. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% is a valuable tool in the development of new drugs, as it can be used to synthesize a variety of pharmaceuticals. However, it is important to note that 2-(Butylthiocarbonothioylthio)propanoic acid, 95% is not without its limitations. It has a low boiling point and is not very stable, making it difficult to store and transport. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% is not very soluble in organic solvents, making it difficult to use in certain applications.
未来方向
There are a number of potential future directions for the use of 2-(Butylthiocarbonothioylthio)propanoic acid, 95%. For example, it could be used in the development of new drugs and pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% could be used in the synthesis of thiophene derivatives, thioureas, and thiols, which could have a variety of applications in the chemical and pharmaceutical industries. Furthermore, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% could be used as a reactant, catalyst, or intermediate in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% could be used in the development of new processes for the synthesis of organic compounds. Finally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% could be used in the development of new methods for the synthesis of complex molecules, such as peptides and proteins.
科学研究应用
2-(Butylthiocarbonothioylthio)propanoic acid, 95% is widely used in the chemical and pharmaceutical industries for the synthesis of a variety of compounds. In the pharmaceutical industry, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% has been used in the synthesis of antifungal agents, anti-inflammatory drugs, and other pharmaceuticals. In the chemical industry, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% has been used as a reactant, catalyst, or intermediate in chemical syntheses. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% has been used in the synthesis of thiophene derivatives, thioureas, and thiols.
属性
IUPAC Name |
2-butylsulfanylcarbothioylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S3/c1-3-4-5-12-8(11)13-6(2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUDUXBWOHBISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731599 | |
| Record name | 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
CAS RN |
480436-46-2 | |
| Record name | 2-[(Butylsulfanyl)carbonothioyl]sulfanyl]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480436-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[[(butylthio)thioxomethyl]thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
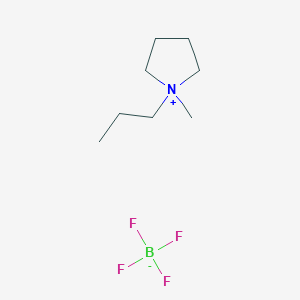


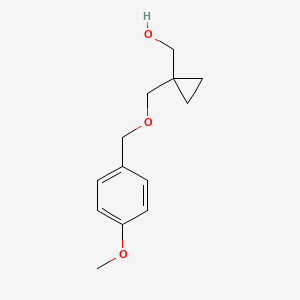
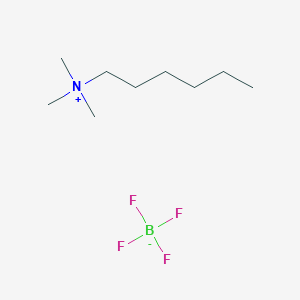
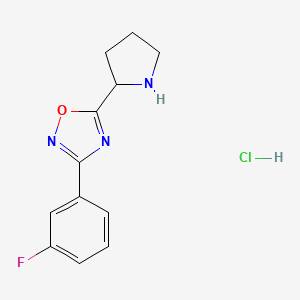

![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)
![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)
